Bensultap

概要

説明

Bensultap is a nereistoxin analogue insecticide used to control a range of pests, particularly in agricultural settings. It is effective against major crop pests including Coleoptera and Lepidoptera, and is commonly applied to crops such as apples, tea, grapes, and potatoes . This compound is known for its moderate toxicity to mammals and various species of fauna and flora .

準備方法

Synthetic Routes and Reaction Conditions

Bensultap is synthesized through a series of chemical reactions involving the incorporation of sulfur atoms into the molecular structure. The compound is typically prepared by reacting nereistoxin with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using techniques like high-performance liquid chromatography (HPLC) with UV detection .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of advanced purification techniques to ensure the final product meets the required purity standards for agricultural applications .

化学反応の分析

Types of Reactions

Bensultap undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which can further undergo additional chemical transformations .

科学的研究の応用

Agricultural Applications

1. Pest Control

Bensultap is primarily used in agriculture to manage a variety of insect pests. Its application can be done through:

- Foliar Spraying : Directly applied to plant foliage to target pests.

- Soil Treatment : Granular formulations can be applied post-transplanting to control soil-dwelling pests.

The compound's low toxicity to non-target organisms makes it a preferable choice among insecticides .

2. Crop Residue Management

Recent studies have focused on the dissipation of this compound residues in crops like broad beans (Vicia faba). Research indicates that understanding the residual behavior of this compound is crucial for determining safe periods for human consumption after application .

Environmental Considerations

This compound exhibits low aqueous solubility and moderate volatility, which reduces its potential for groundwater contamination. However, its environmental impact must still be monitored due to the risks associated with pesticide runoff and accumulation in soil and water systems .

Analytical Methods for Residue Detection

The development of reliable analytical methods for detecting this compound residues in food products is essential for ensuring compliance with safety regulations. Recent advancements include:

- Simultaneous Detection Techniques : A method was developed to detect this compound alongside other nereistoxin insecticides in food samples. This method involves hydrolysis and purification processes optimized according to European guidelines, ensuring accuracy and precision in residue analysis .

- Environmental Impact Assessment : The greenness of analytical methods has been evaluated using the Analytical Eco-Scale method, providing insights into their environmental impacts during pesticide residue testing .

Case Studies

Case Study 1: Residue Behavior in Broad Beans

Field experiments conducted on broad bean plants assessed the residual behavior of this compound and imidacloprid. The study aimed to determine the period required for safe human consumption post-application. Results indicated significant differences in residue levels over time, necessitating careful management practices to minimize human health risks .

Case Study 2: Pesticide Registration Analysis

An analysis of pesticide active ingredients registered in Macedonia highlighted this compound's classification within the context of EU regulations. This evaluation included a matrix categorizing pesticides based on toxicity and environmental impact, underscoring the importance of regulatory compliance in agricultural practices .

作用機序

Bensultap exerts its insecticidal effects by interfering with the nervous system of insects. It acts on nicotinic acetylcholine receptors, leading to the disruption of neurotransmission and causing paralysis and death of the insect . The compound’s mode of action involves binding to these receptors and inhibiting their normal function, which is critical for the survival of the pests .

類似化合物との比較

Bensultap belongs to the nereistoxin class of insecticides, which also includes compounds such as cartap, thiocyclam, and monosultap . These compounds share a similar mode of action but differ in their chemical structures and specific applications. This compound is unique in its moderate toxicity profile and effectiveness against a broad spectrum of pests .

Similar Compounds

Cartap: Another nereistoxin analogue used in pest control.

Thiocyclam: Known for its high insecticidal activity.

Monosultap: Used in various agricultural applications for pest management.

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture, contributing to sustainable pest management practices.

生物活性

Bensultap is a synthetic insecticide belonging to the nereistoxin class, primarily used for controlling a variety of insect pests in agriculture. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against target pests, dissipation rates in crops, and its environmental impact.

This compound functions by binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and eventual death. This mechanism is similar to that of other nereistoxin insecticides, which are effective against chewing and sucking insects such as Lepidoptera and Coleoptera species. The binding disrupts normal neurotransmission, causing overstimulation of the nervous system .

Efficacy Against Pests

This compound has demonstrated high insecticidal activity against various agricultural pests. Field studies indicate its effectiveness against key pests such as:

- Chilo suppressalis (Asian rice borer)

- Cnaphalocrocis medinalis (Rice leaf folder)

- Leptinotarsa decemlineata (Colorado potato beetle)

- Plutella xylostella (Diamondback moth)

The compound's efficacy is attributed to its potent neurotoxic effects, which can lead to rapid pest mortality .

Dissipation and Residue Analysis

The dissipation of this compound in crops is critical for assessing its safety and environmental impact. A study on broad bean (Vicia faba) revealed that:

- The initial concentration of this compound was 12.5 mg/kg in leaves one hour post-application.

- After 22 days, residues decreased significantly to 0.29 mg/kg, indicating a 97.7% loss.

- The half-life () of this compound in broad bean peels was calculated at 2.9 days, while it persisted longer in soil with a half-life of approximately 4 days .

Table 1: Residue Recovery Rates for this compound in Broad Bean Plants

| Sample Type | Recovery Rate (%) |

|---|---|

| Pods | 87.5 ± 0.9 |

| Leaves | 85 ± 0.9 |

| Peels | 91 ± 1.9 |

| Soil | 100 |

Case Studies and Research Findings

- Field Trials : In a controlled field trial, this compound was applied to broad beans, showing effective control over pest populations with minimal residual effects after two weeks. The study highlighted the compound's rapid degradation and low persistence in edible plant parts .

- Analytical Methods : Recent advancements in analytical techniques have improved the detection of this compound residues in food products. A method utilizing hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC–LC–MS/MS) has been developed for reliable residue analysis across various food matrices .

- Environmental Impact : this compound's relatively short half-life suggests lower environmental persistence compared to other insecticides, which may reduce the risk of bioaccumulation in non-target organisms . However, its use must still be carefully managed due to potential effects on beneficial insect populations.

特性

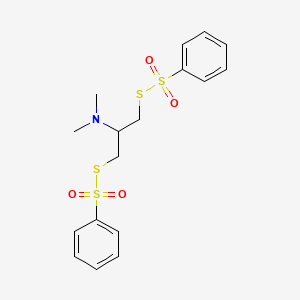

IUPAC Name |

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPPSKYMBTNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058001 | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-31-4 | |

| Record name | Bensultap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensultap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensultap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。